molecular formula C21H23NO B11042936 1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde

1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde

Cat. No.: B11042936
M. Wt: 305.4 g/mol
InChI Key: KAIUZVCQFOGESC-UHFFFAOYSA-N
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Description

1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is an organic compound with the molecular formula C20H23NO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of Benzyl and Methyl Groups: The benzyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides and bases.

    Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: HNO3 (nitration), SO3 (sulfonation), Br2 (bromination)

Major Products

    Oxidation: 1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline-6-carboxylic acid

    Reduction: 1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline-6-methanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Signal Transduction: It may interfere with cellular signaling pathways by modulating the activity of receptors or other signaling molecules.

    Gene Expression: It may affect gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde can be compared with other quinoline derivatives:

Properties

Molecular Formula

C21H23NO

Molecular Weight

305.4 g/mol

IUPAC Name

1-benzyl-2,2,4,7-tetramethylquinoline-6-carbaldehyde

InChI

InChI=1S/C21H23NO/c1-15-10-20-19(11-18(15)14-23)16(2)12-21(3,4)22(20)13-17-8-6-5-7-9-17/h5-12,14H,13H2,1-4H3

InChI Key

KAIUZVCQFOGESC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C=O)C(=CC(N2CC3=CC=CC=C3)(C)C)C

Origin of Product

United States

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